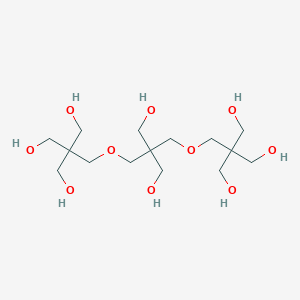

Tripentaerythritol

Description

Propriétés

IUPAC Name |

2-[[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O10/c16-1-13(2-17,3-18)9-24-11-15(7-22,8-23)12-25-10-14(4-19,5-20)6-21/h16-23H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJWCLYPVFJWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)COCC(CO)(CO)COCC(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044991 | |

| Record name | 2,2'-{[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis(oxymethanediyl)}bis[2-(hydroxymethyl)propane-1,3-diol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] Hygroscopic; [MSDSonline] | |

| Record name | Tripentaerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-24-0 | |

| Record name | Tripentaerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripentaerytritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripentaerythritol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-bis[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-{[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis(oxymethanediyl)}bis[2-(hydroxymethyl)propane-1,3-diol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dioxa-2,2,6,6,10,10-hexahydroxymethylundecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPENTAERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3F18D37VL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis Mechanism of Tripentaerythritol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of tripentaerythritol from formaldehyde and acetaldehyde. It delves into the core chemical reactions, experimental protocols, and quantitative data to facilitate a deeper understanding for research and development professionals.

Core Synthesis Mechanism

The synthesis of this compound is a complex process that occurs in a stepwise manner, primarily through a series of base-catalyzed aldol condensations followed by a crossed Cannizzaro-Tollens reaction. The reaction begins with the formation of pentaerythritol, which then serves as a building block for dipentaerythritol and subsequently this compound.

Step 1: Formation of Pentaerythritol

The initial step involves the reaction of one mole of acetaldehyde with four moles of formaldehyde in the presence of a base catalyst, such as sodium hydroxide or calcium hydroxide[1][2][3]. This process can be summarized in two key stages:

-

Aldol Condensation: Acetaldehyde, which possesses acidic α-hydrogens, undergoes a series of three aldol additions with formaldehyde. In each addition, a formaldehyde molecule acts as the electrophile, and the enolate of acetaldehyde (or its subsequent hydroxymethylated derivatives) acts as the nucleophile. This results in the formation of pentaerythrose (trimethylol acetaldehyde)[1][4].

-

Crossed Cannizzaro-Tollens Reaction: Under the alkaline conditions and with an excess of formaldehyde, the intermediate pentaerythrose, which lacks α-hydrogens, undergoes a crossed Cannizzaro-Tollens reaction with another molecule of formaldehyde. In this redox reaction, pentaerythrose is reduced to pentaerythritol, and formaldehyde is oxidized to formate[1][3].

Step 2: Formation of Dipentaerythritol and this compound

The formation of higher homologues like dipentaerythritol and this compound occurs through the etherification of pentaerythritol. While the exact mechanism can be complex and subject to side reactions, a plausible pathway involves the reaction of pentaerythritol with intermediates of its own synthesis, such as pentaerythrose, or through the direct reaction with formaldehyde under specific conditions to form ether linkages[5]. The formation of these higher polymers is generally favored by adjusting the molar ratio of the reactants[1]. Specifically, increasing the ratio of formaldehyde to acetaldehyde can lead to higher yields of dipentaerythritol and this compound[1].

Quantitative Data Summary

The following tables summarize quantitative data from various cited experimental protocols for the synthesis of this compound and its precursors.

Table 1: Reaction Conditions for Pentaerythritol and this compound Synthesis

| Parameter | Embodiment 1[6] | Embodiment 3[6] | CN1252015C Example 1[7] | CN1252015C Example 2[7] | CN1252015C Example 3[7] |

| Catalyst | MgO | MgO | NaOH | NaOH | NaOH |

| Temperature (°C) | 40 | 60 | 70 | 60 | 50 |

| Acetaldehyde Solution | 15ml of 20% | 15ml of 20% | 32ml of 20% | 32ml of 20% | 32ml of 20% |

| Formaldehyde Solution | 27ml of 37% | 27ml of 37% | 80ml of 37% | 88ml of 37% | 80ml of 37% |

| Initial Pentaerythritol (g) | 11 | 11 | - | - | - |

| Initial Dipentaerythritol (g) | - | - | 44 | 34.4 | 44 |

| Reaction Time (min) | 30 (addition) + 90 (reaction) | 30 (addition) + 90 (reaction) | 60 (addition) + 60 (reaction) | 40 (addition) + 80 (reaction) | 60 (addition) + 120 (reaction) |

| Yield of this compound (%) | Not Specified | Not Specified | >96% (Selectivity) | >96% (Selectivity) | >96% (Selectivity) |

Table 2: Molar Ratios and pH in Pentaerythritol Synthesis

| Parameter | CN1165804A Example 2[4] | CN1165804A Example 3[4] |

| Formaldehyde : Acetaldehyde : Catalyst (Molar Ratio) | 5.5 : 1 : 1 (Triethylamine) | 5.8 : 1 : 1 (Triethylamine) |

| pH | 8.0 - 9.0 | 8.0 - 9.0 |

| Temperature (°C) | 28 - 30 | 28 |

| Reaction Time (hr) | 1 | 1 |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound using a Solid Catalyst [6]

-

Reactor Setup: Add 7.9g of MgO, 11g of pentaerythritol, and 22g of water to a stainless steel reaction kettle.

-

Temperature Control: Place the reaction kettle in a water bath maintained at 40°C.

-

Reactant Preparation: Uniformly mix 15ml of a 20% acetaldehyde aqueous solution with 27ml of a 37% formaldehyde aqueous solution to form the reactant solution.

-

Reactant Addition: Continuously add the reactant solution to the reaction kettle using a micro plunger pump over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to continue for an additional 90 minutes.

-

Reduction: Following the reaction, perform a hydrogenation reduction of the aldehyde groups under normal pressure for two hours using a 3% Pt/C catalyst.

-

Purification: Obtain this compound from the resulting solution by crystallization.

Protocol 2: Synthesis of Pentaerythritol using an Alkali Catalyst [8]

-

Reactant Suspension: Prepare a suspension of 800g of paraformaldehyde in 5.5L of water containing 210g of acetaldehyde.

-

Catalyst Addition: Add 180g of powdered quicklime (calcium oxide) in small portions with vigorous mechanical stirring. Control the rate of addition to raise the temperature to 50°C over 30 minutes, not exceeding 55°C.

-

Reaction: Continue stirring for three hours after the addition of the catalyst is complete.

-

Filtration and Neutralization: Filter the mixture by gravity and acidify the yellow filtrate with dilute hydrochloric acid to an acidic pH.

-

Decolorization: Add 30g of Norite (activated carbon), stir for five minutes, and filter again.

-

Concentration and Crystallization: Concentrate the colorless filtrate under reduced pressure until crystals begin to separate. Heat the resulting liquor and filter it while hot. Allow the filtrate to stand in a refrigerator overnight to obtain the first crop of crystals. Further concentrate the mother liquor to obtain subsequent crops of crystals.

-

Recrystallization: Recrystallize the combined product from an equal weight of hot water containing a small amount of concentrated hydrochloric acid and decolorize with Norite.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Caption: Chemical reaction pathway for this compound synthesis.

References

- 1. Synthesis of Pentaerythritol from Formaldehyde and Acetaldehyde - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 2. CN1165804A - Process for preparation of pentaerythritol - Google Patents [patents.google.com]

- 3. quora.com [quora.com]

- 4. Synthesis method of pentaerythritol - Eureka | Patsnap [eureka.patsnap.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Process for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1252015C - Process for synthesizing this compound - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tripentaerythritol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tripentaerythritol, a complex polyol, is a significant building block in various industrial and research applications. Its unique structure, characterized by eight primary hydroxyl groups, imparts a high degree of functionality that is leveraged in the synthesis of polymers, resins, lubricants, and other high-performance materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for property determination, and a discussion of its key chemical reactions and applications.

Core Physical Properties

This compound is typically a white or ivory-colored, hygroscopic crystalline powder.[1] Its physical state and high melting point are attributable to the extensive hydrogen bonding network formed by its numerous hydroxyl groups.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound compiled from various technical sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₂O₁₀ | [2][3][4] |

| Molecular Weight | 372.41 g/mol | [1][4] |

| Appearance | White to ivory, hygroscopic powder/solid | [1][5][6] |

| Melting Point | 225 °C (decomposes) | [2][3] |

| 210 °C (minimum) | [5] | |

| 248 - 250 °C (melting range) | [5] | |

| Boiling Point | 421.87 °C (rough estimate) | [2] |

| 670.8 °C at 760 mmHg | [] | |

| Density | 1.2442 g/cm³ (rough estimate) | [2] |

| 1.30 g/cm³ | [5] | |

| 1.384 g/cm³ | [] | |

| Bulk Density | 0.66 g/cm³ | [5] |

| Solubility | ||

| Water | Partly miscible / Does not mix well[1] | |

| Water at 100°C | 0.5%[5] | |

| DMSO | Soluble[2] | |

| Vapor Pressure | 7.28E-21 mmHg at 25°C | [2] |

| Flash Point | 359.5°C | [2] |

| Not applicable | ||

| Decomposition Temp. | 437 °F / 225 °C | [1] |

Core Chemical Properties

The chemical behavior of this compound is dominated by its eight primary hydroxyl (-OH) groups. These groups are all esterifiable, making the molecule a versatile precursor for highly cross-linked polymers and esters.[6][8]

Tabulated Chemical Data

| Property | Description | Source(s) |

| CAS Number | 78-24-0 | [2][4][5] |

| IUPAC Name | 2-[[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | [4] |

| Hydroxyl Groups | Eight primary hydroxyl groups | [6][8] |

| Hydroxyl Value | 33% min | [5] |

| Reactivity | Stable under normal conditions.[1] Reacts with oxidizing agents and strong acids.[1] The hydroxyl groups readily undergo esterification and etherification.[8] | |

| Polymerization | Does not undergo hazardous polymerization itself but is a key monomer for creating highly cross-linked polymers.[1][8] | |

| Combustibility | Combustible solid that burns with difficulty.[1] Dust may form explosive mixtures with air.[1] | |

| Hydrogen Bond Donor | 8 | [6] |

| Hydrogen Bond Acceptor | 10 | [6] |

Key Chemical Reactions and Pathways

Esterification

Esterification is the most significant reaction of this compound, forming the basis for its use in alkyd resins, synthetic lubricants, and plasticizers.[8][9] The reaction involves the condensation of the hydroxyl groups with carboxylic acids, typically in the presence of an acid catalyst and at elevated temperatures (140-260 °C) to remove the water byproduct.[10][11]

The high functionality of this compound allows for the formation of a dense, cross-linked polyester network. The diagram below illustrates the conceptual pathway of this reaction.

Caption: Conceptual pathway for the acid-catalyzed esterification of this compound.

Role in Polymer Synthesis

Due to its octafunctional nature, this compound serves as an excellent core molecule or cross-linking agent.[8] This high functionality allows for the creation of dense three-dimensional polymer networks, leading to materials with enhanced thermal stability, chemical resistance, and hardness.[8]

The logical relationship between its structure and its primary applications is depicted below.

Caption: Relationship between this compound's core properties and its applications.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. The following sections outline standard protocols for determining key physical and chemical properties.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a this compound sample.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., start heating to ~200 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. Note that this compound decomposes at its melting point, so charring or discoloration may be observed.[2]

Protocol for Esterification with a Carboxylic Acid

Objective: To synthesize a this compound ester. This protocol is a general representation.

Materials:

-

This compound

-

Carboxylic acid (e.g., caproic acid, oleic acid)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sodium bisulfate)[11][12]

-

Three-neck round-bottom flask

-

Dean-Stark apparatus with condenser

-

Heating mantle with magnetic stirrer

-

Nitrogen inlet

-

Thermometer

Procedure:

-

Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) in a fume hood. Ensure the system can be purged with an inert gas like nitrogen.[10]

-

Charging Reactants: Charge the three-neck flask with this compound, the chosen carboxylic acid (in a molar ratio calculated based on the desired degree of esterification), and the azeotropic solvent.

-

Inert Atmosphere: Begin stirring and purge the system with nitrogen for 15-20 minutes to remove air.

-

Heating: Heat the mixture to the reflux temperature of the solvent. The reaction is typically conducted between 150 °C and 260 °C.[11]

-

Catalyst Addition: Once the mixture is at the desired temperature, add the acid catalyst (typically 0.1-1.0% by weight of reactants).

-

Reaction Monitoring: Continue heating under reflux. Water produced during the esterification will be collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by periodically taking samples to determine the acid number.

-

Completion: The reaction is considered complete when water evolution ceases or the acid number drops to a predetermined low value.

-

Workup: Cool the reaction mixture. The crude product can be purified by neutralizing the catalyst, washing with water or brine, and removing the solvent under reduced pressure.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and characterization of a this compound-based material.

Caption: General experimental workflow for synthesis and characterization.

Safety and Handling

This compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] However, standard laboratory safety practices should be followed.

-

Inhalation: May cause respiratory tract irritation.[13] Fine dust should be handled in a well-ventilated area or with respiratory protection.[1]

-

Skin Contact: Not considered a skin irritant, but prolonged contact should be avoided.[1]

-

Eye Contact: May cause transient discomfort and irritation.[1][13] Safety glasses are recommended.

-

Fire Hazard: It is a combustible solid.[1] Avoid creating dust clouds, which can form explosive mixtures with air.[1] Suitable extinguishing media include dry chemical powder, foam, and water spray.[1][13]

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.[1] The material is hygroscopic.[1]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chembk.com [chembk.com]

- 3. 78-24-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C15H32O10 | CID 66219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. Page loading... [guidechem.com]

- 8. This compound | 78-24-0 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. US4212816A - Carboxylic acid esters of pentaerythritol - Google Patents [patents.google.com]

- 11. CN111218322A - Pentaerythritol ester lubricating oil base oil and preparation method thereof - Google Patents [patents.google.com]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Tripentaerythritol molecular weight and chemical formula

An In-depth Technical Guide on Tripentaerythritol

This guide provides core technical specifications for this compound, focusing on its molecular properties. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Molecular Data

This compound is a polyol with a complex structure. Its fundamental molecular attributes are summarized below.

| Property | Value |

| Chemical Formula | C15H32O10[1][][3] |

| Molecular Weight | 372.41 g/mol [1][4] |

Chemical Structure

The structural arrangement of this compound consists of three pentaerythritol units linked by ether bonds. This structure results in a high number of hydroxyl groups, which are key to its chemical reactivity.

References

In-Depth NMR Spectral Analysis of Tripentaerythritol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tripentaerythritol. Due to the limited availability of experimentally derived public data, this guide utilizes high-quality predicted NMR data to elucidate the structural features of this complex polyol. The information herein is intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development who utilize or synthesize this compound and its derivatives.

Introduction to this compound and its NMR Spectroscopy

This compound, a polyol with a highly branched and symmetric structure, is a key building block in the synthesis of various polymers, resins, and plasticizers. Its unique structure, featuring ten primary hydroxyl groups and five quaternary carbon atoms, gives rise to a distinct NMR spectrum that can be used for structural verification and purity assessment.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. For a molecule like this compound, NMR analysis is crucial for confirming its synthesis and for studying its reactions and polymerization behavior.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference in the absence of comprehensive experimental spectra in the public domain. The predicted spectra were calculated for a standard deuterated solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is a common choice for polyols due to its high polarity.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| a | ~4.2 - 4.5 | Triplet | 8H | -CH₂-OH (Terminal) |

| b | ~3.2 - 3.4 | Singlet | 12H | -C-CH₂-O- |

| c | ~4.5 - 4.8 | Triplet | 2H | -CH₂-OH (Central) |

Note: The exact chemical shifts and multiplicities can be influenced by solvent, concentration, and temperature. The hydroxyl protons (-OH) are expected to be broad singlets and their chemical shift can vary significantly.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~70 | -CH₂-O- |

| 2 | ~60 | -CH₂-OH |

| 3 | ~45 | Quaternary Carbon (C) |

Structural Interpretation of NMR Data

The predicted NMR data aligns with the known molecular structure of this compound.

¹H NMR Spectrum:

-

The protons on the terminal methylene groups adjacent to hydroxyl groups (a) are expected to appear as a triplet due to coupling with the neighboring methylene protons.

-

The protons of the methylene groups forming the ether linkages (b) are in a chemically equivalent environment and are predicted to appear as a singlet.

-

The protons on the central methylene groups adjacent to hydroxyl groups (c) are also anticipated to be a triplet.

¹³C NMR Spectrum:

-

Three distinct signals are predicted, corresponding to the three different carbon environments in the molecule.

-

The signal around 70 ppm is assigned to the methylene carbons involved in the ether linkages.

-

The signal around 60 ppm corresponds to the methylene carbons attached to the hydroxyl groups.

-

The signal around 45 ppm is attributed to the quaternary carbon atoms.

Experimental Protocols for NMR Analysis of Polyols

The following section outlines a general methodology for the NMR analysis of polyols like this compound.

4.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum. Recrystallization or column chromatography may be necessary for purification.

-

Solvent Selection: Choose a suitable deuterated solvent in which the polyol is soluble. Common solvents for polyols include DMSO-d₆, D₂O, and Methanol-d₄. DMSO-d₆ is often preferred as it can dissolve a wide range of polar compounds and its residual peak does not overlap with the signals of interest.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. The optimal concentration may vary depending on the spectrometer's sensitivity.

-

Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could affect the spectral resolution.

-

Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.

4.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Number of Scans: Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-5 seconds is generally used.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is standard.

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Proton Decoupling: Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.

-

Visualizations

The following diagrams illustrate the logical workflow of the NMR spectral analysis and the molecular structure of this compound with its distinct chemical environments.

Navigating the Hydroxyl Landscape of Tripentaerythritol: An In-depth FTIR Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as it pertains to the analysis of the hydroxyl groups in tripentaerythritol. This polyol, with its high functionality, is a critical component in various applications, from polymer synthesis to drug delivery systems. Understanding the characteristics of its hydroxyl groups is paramount for material design and quality control. This document outlines the key spectroscopic data, experimental protocols for its acquisition, and a logical workflow for the analysis.

Quantitative FTIR Data for this compound Hydroxyl Groups

The FTIR spectrum of this compound is characterized by a prominent and broad absorption band in the high-frequency region, which is indicative of the O-H stretching vibrations of its multiple hydroxyl groups. The broadening of this band is a result of extensive intermolecular and intramolecular hydrogen bonding. Below is a summary of the typical quantitative data associated with this key functional group, derived from spectra obtained via the Potassium Bromide (KBr) wafer technique.

| Spectroscopic Parameter | Value | Interpretation |

| Peak Position (Wavenumber) | ~3350 cm⁻¹ | O-H stretching vibration |

| Appearance | Broad, Strong Intensity | Indicates extensive hydrogen bonding |

| Full Width at Half Maximum (FWHM) | 200-400 cm⁻¹ | Reflects the variety of hydrogen-bonded species |

Note: The exact peak position and FWHM can vary slightly depending on sample preparation and instrument conditions.

Experimental Protocol: FTIR Spectroscopy of this compound via KBr Pellet Method

The following protocol details the steps for obtaining a high-quality FTIR spectrum of solid this compound using the KBr pellet technique. This method is well-suited for solid samples and is frequently cited in the literature for the analysis of polyols.

Materials and Equipment:

-

This compound sample (analytical grade)

-

FTIR grade Potassium Bromide (KBr) powder, desiccated

-

Agate mortar and pestle

-

Pellet press with a die set

-

FTIR spectrometer with a DTGS detector

-

Infrared lamp (optional, for drying)

-

Spatula and weighing paper

-

Desiccator

Procedure:

-

Sample Preparation:

-

Dry the this compound sample in a vacuum oven at a temperature below its melting point to remove any adsorbed water.

-

Gently grind a small amount of the dried this compound sample to a fine powder using the agate mortar and pestle.

-

Weigh approximately 1-2 mg of the powdered this compound.

-

Weigh approximately 100-200 mg of dry FTIR grade KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Add the this compound to the KBr in the agate mortar.

-

Mix the sample and KBr thoroughly by gentle grinding for 2-3 minutes to ensure a homogenous mixture. Avoid excessive grinding, which can lead to changes in the sample's crystallinity.

-

-

Pellet Formation:

-

Transfer the mixture to the die of the pellet press.

-

Distribute the powder evenly in the die.

-

Place the die under the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully release the pressure and retrieve the KBr pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Identify and label the key absorption bands, with a particular focus on the broad O-H stretching band.

-

Visualizing the Workflow

The logical flow of the experimental and analytical process for obtaining and interpreting the FTIR data of this compound's hydroxyl groups can be visualized as follows:

An In-depth Technical Guide to the Thermal Degradation and Stability Profile of Tripentaerythritol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripentaerythritol, a complex polyol with a highly branched structure, is a key component in a variety of industrial applications, including the synthesis of polymers, lubricants, and intumescent flame retardants. Its thermal stability and degradation profile are critical parameters that dictate its performance and safe handling in high-temperature applications. This technical guide provides a comprehensive overview of the thermal degradation and stability of this compound, presenting available data, outlining detailed experimental protocols for its analysis, and illustrating key concepts through diagrams.

Introduction to this compound

This compound [C(CH₂OH)₃]₂CH₂OCH₂ is a trifunctional polyol, meaning it contains three pentaerythritol units linked by ether bonds. This structure imparts a high density of hydroxyl groups, making it a valuable crosslinking agent and a precursor for various derivatives. Understanding its behavior at elevated temperatures is crucial for optimizing its use and ensuring process safety. The thermal degradation of this compound is a complex process involving dehydration, oxidation, and C-C and C-O bond scission, leading to the formation of a variety of smaller volatile compounds and a carbonaceous char.

Thermal Stability Profile

The thermal stability of this compound is characterized by its decomposition temperature. Technical grade this compound has a melting point of approximately 225 °C, at which it also begins to decompose. A material safety data sheet corroborates this, listing a decomposition temperature of 437 °F (225 °C)[1].

Data on Thermal Degradation

While detailed, publicly available TGA and DSC curves for pure this compound are scarce, its general behavior can be inferred from its structure and its use in applications like flame retardants. As a polyol, its decomposition is expected to proceed through a series of dehydration and fragmentation reactions. In the context of intumescent systems, this compound acts as a carbon source, indicating that a significant portion of the molecule is converted to a thermally stable char upon heating.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₂O₁₀ | [2] |

| Molecular Weight | 372.41 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 215-218 °C (lit.) | |

| Decomposition Temp. | ~225 °C (dec.) | [1] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), other pyrolysis products typical of burning organic material. | [1] |

Experimental Protocols for Thermal Analysis

To fully characterize the thermal degradation and stability profile of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the typical experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

-

T_onset: The temperature at which significant mass loss begins.

-

T_max: The temperature at which the rate of mass loss is maximal (the peak of the DTG curve).

-

Mass Loss (%): The percentage of mass lost in each degradation step.

-

Residual Mass (%): The percentage of mass remaining at the end of the experiment, which corresponds to the char yield.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a sealed aluminum or hermetic pan. An empty, sealed pan is used as the reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., from ambient to 300 °C).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point (T_m): The temperature at the peak of the endothermic melting transition.

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak, which represents the energy required for melting.

-

Decomposition Events: Exothermic or endothermic peaks associated with decomposition reactions.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of this compound (microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in the pyrolyzer.

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: The separated compounds are ionized and fragmented in the mass spectrometer, and the resulting mass spectra are compared to a library to identify the individual degradation products.

Visualization of Experimental Workflows and Degradation Pathways

The following diagrams illustrate the logical flow of the experimental analyses and a hypothetical degradation pathway for this compound.

Conclusion

The thermal stability of this compound is a critical aspect of its functionality in various high-temperature applications. While a comprehensive dataset on its thermal degradation is not widely available in the public domain, this guide provides a foundational understanding based on its known properties and behavior in related systems. The experimental protocols outlined herein offer a standardized approach for researchers and drug development professionals to thoroughly characterize the thermal degradation and stability profile of this compound and its derivatives. Further research, particularly using techniques like Py-GC-MS, would be invaluable in elucidating the specific degradation pathways and products, thereby enabling a more complete understanding of this important polyol.

References

An In-depth Technical Guide to the Toxicological Data and Safety Handling of Tripentaerythritol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available toxicological data and safety handling procedures for tripentaerythritol. Due to the limited specific toxicological data for this compound, this guide incorporates information on the structurally related and better-studied polyols, pentaerythritol and dipentaerythritol, to provide a more complete assessment of potential hazards. All data is presented with clear attribution to the substance tested.

Toxicological Data

The toxicological properties of this compound have not been fully investigated[1]. However, data from related compounds and general chemical properties suggest a low order of acute toxicity. The available quantitative data is summarized in the following tables.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Substance | Reference |

| LD50 | Rat | Oral | >5000 mg/kg | This compound | [2] |

| LD50 | Rat | Oral | >2000 mg/kg | Pentaerythritol | [3] |

| LD50 | Mouse | Oral | 25500 mg/kg (mixture with 12% dipentaerythritol) | Pentaerythritol | [3] |

| LD50 | Guinea Pig | Oral | 11300 mg/kg (mixture with 12% dipentaerythritol) | Pentaerythritol | [3] |

| LD50 | Rat | Oral | >2000 mg/kg | Dipentaerythritol | [4] |

| LD50 | Rabbit | Dermal | >10000 mg/kg | Pentaerythritol | [5][6] |

| LC0 | Rat | Inhalation | 11 g/m³ for 6 hours (mixture with 12% dipentaerythritol) | Pentaerythritol | [3] |

LD50: Lethal Dose, 50%; LC0: Lethal Concentration, 0%

Table 2: Irritation and Sensitization Data

| Endpoint | Species | Result | Substance | Reference |

| Skin Irritation | Rabbit | No irritation | Pentaerythritol | [7] |

| Eye Irritation | Not specified | May cause mechanical irritation/transient discomfort | This compound | [5][8] |

| Skin Sensitization | Not specified | Not classified as a sensitizer | Pentaerythritol | [3] |

Table 3: Genetic Toxicity Data

| Test | System | Metabolic Activation | Result | Substance | Reference |

| Ames Test | S. typhimurium | With and without | Negative | Pentaerythritol | [9] |

| Chromosomal Aberration | In vitro | Not specified | Negative | Pentaerythritol | [3] |

Experimental Protocols

OECD Test Guideline 401: Acute Oral Toxicity

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

-

Animal Model: Typically, the rat is the preferred species.

-

Dosage: A limit test is often performed at 2000 mg/kg or 5000 mg/kg body weight. If mortality is observed, a full study with multiple dose groups is conducted to determine the LD50.

-

Administration: The substance is administered by gavage in a single dose.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline assesses the potential for a substance to cause toxicity through skin contact.

-

Animal Model: Rats, rabbits, or guinea pigs are used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Dosage: A limit test is often conducted at 2000 mg/kg body weight.

-

Observation: Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Model: The albino rabbit is the recommended species.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular lesions (in the cornea, iris, and conjunctivae) at specific intervals after application (e.g., 1, 24, 48, and 72 hours).

OECD Test Guideline 406: Skin Sensitization

This guideline is used to determine if a substance can elicit a delayed contact hypersensitivity response.

-

Animal Model: The guinea pig is the preferred species.

-

Induction Phase: The animals are initially exposed to the test substance, with or without an adjuvant, to induce an immune response. This can be done through intradermal injections and/or topical applications.

-

Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.

-

Evaluation: The skin reaction at the challenge site is observed and scored for erythema and edema approximately 24 and 48 hours after the challenge.

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to identify substances that can cause gene mutations.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (histidine or tryptophan, respectively) are used.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver enzymes) to mimic mammalian metabolism.

-

Evaluation: The plates are incubated for 48-72 hours. A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.

Safety Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is essential to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Use with adequate ventilation to keep airborne concentrations low, especially when handling the powder form to minimize dust generation and accumulation[1][3].

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][3].

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][3].

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][3].

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately[1][3].

-

In case of skin contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse[1][3].

-

If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[1][3].

-

If ingested: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid[1][3].

Storage and Disposal

-

Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[1][3].

-

Disposal: Spills should be cleaned up immediately. Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal[3]. All waste must be handled in accordance with local, state, and federal regulations[8].

Visualized Workflows

The following diagrams illustrate standardized workflows for toxicological assessment and safety handling.

Caption: General workflow for chemical toxicological assessment.

Caption: Recommended safety handling workflow for this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Dipentaerythritol MSDS/SDS | Supplier & Distributor [china-phosphate.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. redox.com [redox.com]

- 6. carlroth.com [carlroth.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Tripentaerythritol in Alkyd Resin and Coatings Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tripentaerythritol in the synthesis of alkyd resins for high-performance coatings. The content includes detailed experimental protocols, comparative data on the influence of polyol choice, and process diagrams to guide researchers in the development of advanced coating formulations.

Introduction to this compound in Alkyd Resins

This compound is a highly functional polyol with eight primary hydroxyl groups, making it a valuable building block for creating densely cross-linked polymers. In alkyd resin synthesis, its high functionality contributes to the formation of resins with enhanced thermal stability, hardness, chemical resistance, and durability.[1] These properties are highly desirable in the formulation of high-performance and high-solids coatings.[2] The compact and highly branched structure of this compound allows for the formulation of alkyd resins with lower viscosity at a given molecular weight, which is advantageous for developing coatings with high solids content and reduced volatile organic compounds (VOCs).

Comparative Performance of Polyols in Alkyd Resins

The choice of polyol is a critical factor in determining the final properties of an alkyd resin and the resulting coating. While glycerol and pentaerythritol are commonly used, higher functionality polyols like dipentaerythritol and this compound offer significant performance advantages.

| Property | Glycerol (Functionality: 3) | Pentaerythritol (Functionality: 4) | Dipentaerythritol (Functionality: 6) | This compound (Functionality: 8) |

| Drying Time | Moderate | Faster | Fast | Very Fast |

| Hardness | Good | Very Good | Excellent | Superior |

| Gloss and Gloss Retention | Good | Very Good | Excellent | Superior |

| Water Resistance | Moderate | Good | Very Good | Excellent |

| Chemical Resistance | Moderate | Good | Very Good | Excellent |

| Viscosity at same Oil Length | Low | Moderate | High | Higher |

| Suitability for High-Solids Coatings | Limited | Moderate | Good | Excellent |

Note: This table provides a qualitative comparison based on the established principles of alkyd resin chemistry, where higher polyol functionality generally leads to enhanced performance characteristics. Specific quantitative values will vary depending on the complete resin formulation and synthesis conditions.

Experimental Protocols

Protocol 1: Synthesis of a Long-Oil Alkyd Resin Using this compound (Two-Stage Alcoholysis-Polyesterification)

This protocol describes the synthesis of a long-oil alkyd resin suitable for decorative and protective coatings.

Materials:

-

Soybean Oil

-

This compound

-

Phthalic Anhydride

-

Litharge (PbO) or other suitable catalyst (e.g., calcium oxide)

-

Xylene (azeotropic solvent)

-

Inert gas (e.g., Nitrogen)

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark trap with condenser

-

Heating mantle

-

Inert gas inlet

Procedure:

Stage 1: Alcoholysis (Monoglyceride Formation)

-

Charge the soybean oil and this compound into the four-necked flask.

-

Add the catalyst (e.g., 0.05% by weight of the oil).

-

Begin stirring and start a slow stream of inert gas over the reaction mixture.

-

Heat the mixture to 230-240°C.

-

Monitor the reaction by taking samples periodically and checking for solubility in methanol (typically a 1:3 ratio of sample to methanol). The reaction is complete when the mixture is soluble, indicating the formation of monoglycerides. This stage can take 1-2 hours.

-

Once the alcoholysis is complete, cool the reaction mixture to below 200°C.

Stage 2: Polyesterification

-

Add the phthalic anhydride and xylene to the flask.

-

Increase the temperature to 230-240°C and begin collecting the water of esterification in the Dean-Stark trap.

-

Monitor the progress of the reaction by measuring the acid value and viscosity of the resin at regular intervals (e.g., every 30-60 minutes).

-

Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.

-

Once the reaction is complete, cool the resin to a safe handling temperature (e.g., below 150°C) and add a suitable solvent to achieve the desired solids content.

Protocol 2: Monitoring the Alkyd Resin Synthesis

Acid Value Determination:

-

Accurately weigh about 1 g of the resin sample into a conical flask.

-

Dissolve the sample in a suitable solvent mixture (e.g., 50:50 toluene/isopropanol).

-

Add a few drops of phenolphthalein indicator.

-

Titrate with a standardized solution of potassium hydroxide (KOH) in ethanol until a faint pink endpoint is observed.

-

Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

-

V = Volume of KOH solution used (mL)

-

N = Normality of the KOH solution

-

W = Weight of the resin sample (g)

-

Viscosity Measurement:

-

Viscosity can be monitored using a variety of methods, including bubble viscometers (e.g., Gardner-Holdt) or rotational viscometers. For in-process monitoring, a simple comparison to a standard of known viscosity can be effective.

Diagrams

Caption: Two-stage synthesis of this compound alkyd resin.

Caption: Workflow for monitoring alkyd resin synthesis.

High-Solids Coating Formulation

The use of this compound is particularly advantageous in the formulation of high-solids coatings, which aim to reduce the content of volatile organic compounds (VOCs). The highly branched structure of this compound-based alkyds allows for lower viscosity at higher solids content.

Example High-Solids White Gloss Enamel Formulation:

| Component | Weight (%) | Function |

| Grind Phase | ||

| This compound Alkyd Resin (70% solids) | 30.0 | Binder |

| High-Boiling Aromatic Solvent | 5.0 | Grinding Vehicle |

| Titanium Dioxide (Rutile) | 25.0 | Pigment |

| Wetting and Dispersing Agent | 1.0 | Additive |

| Let-Down Phase | ||

| This compound Alkyd Resin (70% solids) | 28.0 | Binder |

| Drier Combination (e.g., Co, Zr, Ca Octoates) | 1.5 | Curing Catalyst |

| Anti-Skinning Agent | 0.5 | Additive |

| High-Boiling Aromatic Solvent | 9.0 | Solvent |

| Total | 100.0 |

Formulation Notes:

-

The specific alkyd resin and solvent selection will impact the final VOC content and application properties.

-

The drier package needs to be optimized for the specific alkyd resin to ensure proper through-drying and surface cure.

-

The pigment-to-binder ratio should be adjusted to achieve the desired gloss and hiding power.

Conclusion

This compound is a potent polyol for the synthesis of high-performance alkyd resins. Its high functionality leads to coatings with superior hardness, durability, and chemical resistance. While the synthesis process requires careful monitoring of reaction parameters, the resulting resins are well-suited for demanding applications, including low-VOC, high-solids coatings. The provided protocols and data serve as a valuable starting point for researchers and formulators looking to leverage the benefits of this compound in their coating systems.

References

Tripentaerythritol: A High-Functionality Crosslinking Agent for Advanced Polymer Formulations

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tripentaerythritol is a unique polyhydric alcohol characterized by a hyperbranched structure containing eight primary hydroxyl groups. This high functionality makes it a potent crosslinking agent in polymer chemistry, enabling the formation of densely crosslinked three-dimensional polymer networks. The resulting polymers often exhibit significantly enhanced thermal stability, mechanical strength, hardness, and chemical resistance compared to those crosslinked with lower-functionality polyols like pentaerythritol (four hydroxyl groups) or dipentaerythritol (six hydroxyl groups)[1].

This document provides an overview of the applications of this compound as a crosslinking agent and offers detailed protocols for its use in the synthesis of alkyd resins, polyurethanes, and as a core for hyperbranched polymers.

Key Applications and Advantages

This compound's octafunctional nature makes it a valuable component in various polymer systems:

-

Alkyd Resins: In the coatings industry, this compound is a fundamental component in the production of alkyd resins used in high-performance paints and varnishes[2]. Its ability to form a high density of crosslinks contributes to coatings with excellent gloss, durability, and resistance to environmental factors[2].

-

Polyurethanes: As a crosslinking agent in polyurethane formulations, this compound enhances the thermal and mechanical properties of the resulting elastomers, foams, and coatings[1]. The increased crosslink density restricts molecular chain movement, leading to higher glass transition temperatures (Tg) and improved hardness[1].

-

Hyperbranched Polymers and Dendrimers: this compound serves as an ideal core molecule for the synthesis of hyperbranched polymers and dendrimers[1]. These highly branched macromolecules possess unique properties such as low viscosity and high solubility, making them suitable for specialized applications in drug delivery and advanced materials design[1].

-

UV Curing Systems: As an acrylic monomer, this compound derivatives are used in UV curing systems for inks and coatings, facilitating rapid hardening upon exposure to ultraviolet light[2].

Quantitative Data on Polymer Properties

While specific quantitative data for polymers crosslinked with this compound is not extensively available in publicly accessible literature, the following tables provide an illustrative comparison based on the expected effects of increasing crosslinker functionality. The data for Pentaerythritol (PE) is included as a baseline for comparison.

Table 1: Illustrative Mechanical Properties of Polyurethane Elastomers

| Property | Polyurethane (No Crosslinker) | Polyurethane (Pentaerythritol Crosslinker) | Polyurethane (this compound Crosslinker - Expected) |

| Tensile Strength (MPa) | 25 | 35 | > 45 |

| Elongation at Break (%) | 600 | 450 | < 300 |

| Shore A Hardness | 70 | 85 | > 95 |

| Glass Transition Temp (°C) | -30 | -15 | > 0 |

Note: The values for this compound are expected trends based on its higher functionality and are not derived from a specific cited source.

Table 2: Illustrative Properties of Alkyd Resin Coatings

| Property | Alkyd Resin (Glycerol-based) | Alkyd Resin (Pentaerythritol-based) | Alkyd Resin (this compound-based - Expected) |

| Pencil Hardness | HB | 2H | > 4H |

| Solvent Resistance (MEK rubs) | 50 | 150 | > 250 |

| Gloss Retention (%) after 500h QUV | 70 | 85 | > 90 |

Note: The values for this compound are expected trends based on its higher functionality and are not derived from a specific cited source.

Experimental Protocols

The following are detailed protocols for the use of this compound as a crosslinking agent in different polymer systems.

Protocol 1: Synthesis of a High-Solids Alkyd Resin

This protocol describes the synthesis of a short oil alkyd resin using this compound for improved hardness and durability, suitable for industrial baking enamels.

Materials:

-

This compound

-

Phthalic Anhydride

-

Soybean Oil Fatty Acids

-

Xylene

-

Lead (II) oxide (catalyst)

-

Nitrogen gas supply

Equipment:

-

Four-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dean-Stark trap with condenser

-

Thermometer

-

Nitrogen inlet

Procedure:

-

Charge the reaction flask with Soybean Oil Fatty Acids and this compound.

-

Begin stirring and purge the system with nitrogen.

-

Heat the mixture to 230-240°C under a nitrogen blanket.

-

Once the temperature is stable, add the Phthalic Anhydride and a catalytic amount of Lead (II) oxide.

-

Add a small amount of Xylene to the Dean-Stark trap to facilitate azeotropic removal of water.

-

Maintain the reaction temperature at 230-240°C.

-

Monitor the reaction progress by periodically measuring the acid value of the resin.

-

Continue the reaction until the acid value is below 15 mg KOH/g.

-

Once the desired acid value is reached, cool the resin to 150°C and dilute with Xylene to the desired solids content.

References

Application of Tripentaerythritol in High-Performance Synthetic Lubricants: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentaerythritol (TPE), a polyol with a highly branched structure, serves as a critical building block in the formulation of high-performance synthetic lubricants. Its esters, derived from the reaction of TPE with various carboxylic acids, exhibit exceptional thermal and oxidative stability, a high viscosity index, low volatility, and excellent lubricity.[1][2] These properties make them ideal for demanding applications where conventional mineral oil-based lubricants fail, such as in aviation gas turbines, environmentally friendly refrigerating compressors, and high-temperature industrial gear and chain oils.[3][4] The absence of labile beta-hydrogens in the neopentyl structure of TPE esters contributes significantly to their enhanced stability. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this compound for the development of advanced synthetic lubricants.

Data Presentation: Properties of this compound and Pentaerythritol Ester Lubricants

The following tables summarize the key physical and chemical properties of this compound and pentaerythritol ester-based lubricants, providing a comparative overview of their performance characteristics.

Table 1: Typical Physical Properties of Pentaerythritol Ester Base Oils

| Property | Test Method | Value | Reference |

| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 23.4 - 320 | [4][5][6] |

| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 4.78 - 25.34 | [4][5][6] |

| Viscosity Index | ASTM D2270 | 88 - 147 | [4][5][6] |

| Pour Point (°C) | ASTM D97 | -63 to -6 | [5][6] |

| Flash Point (°C) | ASTM D92 | 255 - 297 | [4][5] |

| Acid Value (mg KOH/g) | ASTM D664 | 0.02 - 0.05 | [5] |

Note: Data represents a range of values for various pentaerythritol esters and should be considered typical. Specific values depend on the fatty acid composition.

Table 2: Performance Data of a 5 mm²/s Grade Pentaerythritol Ester Base Oil for Aero-Engines

| Property | Test Method | Value | Reference |

| Kinematic Viscosity @ 100°C (mm²/s) | ASTM D445 | 4.88 | [6] |

| Kinematic Viscosity @ 40°C (mm²/s) | ASTM D445 | 23.6 | [6] |

| Kinematic Viscosity @ -40°C (mm²/s) | ASTM D445 | 8500 | [6] |

| Viscosity Index | ASTM D2270 | 135 | [6] |

| Pour Point (°C) | ASTM D97 | < -60 | [6] |

| Oxidation Induction Period @ 225°C (PDSC) | - | > 20% improvement over mixed esters | [7] |

| Falex Failure Load | ASTM D3233 | > 20% improvement over mixed esters | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound esters and the evaluation of their key performance properties are provided below.

Protocol 1: Synthesis of this compound Esters

This protocol describes the direct esterification of this compound with a mixture of carboxylic acids.

Materials:

-

This compound

-

Mixture of C5-C10 carboxylic acids

-

Esterification catalyst (e.g., tetrabutyl titanate)[6]

-

Nitrogen gas

-

Solvent (optional, e.g., toluene for azeotropic removal of water)

Equipment:

-

Glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap connected to a condenser.

-

Heating mantle

-

Vacuum source for stripping

Procedure:

-

Charge the reactor with this compound and the desired molar ratio of the carboxylic acid mixture. A slight excess of acid is typically used to drive the reaction to completion.

-

Add the catalyst (e.g., 0.05-2.0% by weight of the total reactants).[8]

-

Begin stirring and purge the reactor with nitrogen to create an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 150-260°C).[8]

-

Continuously remove the water of reaction using the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.[9]

-

The reaction is typically carried out for 2-10 hours.[8]

-

After the reaction is complete (i.e., the theoretical amount of water has been collected), cool the mixture.

-

Remove any excess unreacted carboxylic acids by vacuum stripping.

-

The resulting crude ester can be further purified by filtration or other conventional techniques.

Protocol 2: Determination of Kinematic Viscosity (ASTM D445)

This protocol outlines the measurement of kinematic viscosity, a critical parameter for lubricant performance.[10][11]

Equipment:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske)

-

Constant temperature bath with a precision of ±0.02°C[12]

-

Timer accurate to 0.1 seconds

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

-

Charge the viscometer with the lubricant sample, ensuring it is free of air bubbles and particulates.

-

Place the viscometer in the constant temperature bath set to the desired temperature (typically 40°C or 100°C).

-

Allow the sample to reach thermal equilibrium (approximately 30 minutes).[12]

-

Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Release the suction and allow the liquid to flow freely down the capillary under gravity.

-

Start the timer as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.

-

Repeat the measurement to ensure repeatability.

-

Calculate the kinematic viscosity by multiplying the measured flow time in seconds by the calibration constant of the viscometer.[10]

Protocol 3: Determination of Pour Point (ASTM D97)

This protocol describes the manual method for determining the pour point, the lowest temperature at which a lubricant will flow.[13][14]

Equipment:

-

Test jar

-

Thermometer

-

Cooling bath(s)

Procedure:

-

Pour the lubricant sample into the test jar to the marked level.

-

If the sample has a pour point above -33°C, heat it to at least 9°C above the expected pour point, but not less than 45°C. For samples with a pour point of -33°C and below, heat to 45°C.[14]

-

Cool the sample at a specified rate in a series of cooling baths.

-

At each temperature that is a multiple of 3°C, remove the test jar from the bath and tilt it to ascertain whether there is a movement of the oil.

-

The observation should not exceed 5 seconds.

-

The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[15]

Protocol 4: Determination of Oxidative Stability by Pressure Differential Scanning Calorimetry (PDSC) (ASTM D6186)

This method determines the oxidation induction time of a lubricant, indicating its resistance to oxidation.[16][17]

Equipment:

-

Pressure Differential Scanning Calorimeter (PDSC)

-

Sample pans

-

Oxygen source (high purity)

Procedure:

-

Weigh a small amount of the lubricant sample into a sample pan.

-

Place the sample pan in the PDSC test cell.

-

Heat the cell to the specified test temperature (e.g., 150°C or 175°C) under an oxygen pressure of 3.5 MPa (500 psig).[8][17]

-

Hold the sample at a constant temperature and pressure until an exothermic reaction, indicating the onset of oxidation, is detected.[18]

-

The time from the start of the test to the onset of the exothermic reaction is reported as the oxidation induction time in minutes. A longer time indicates greater oxidative stability.[18]

Mandatory Visualizations

Thermo-Oxidative Degradation Pathway of a Polyol Ester

The following diagram illustrates the key steps in the thermo-oxidative degradation of a polyol ester lubricant. The process is initiated by the formation of free radicals, which then propagate through a series of reactions leading to the formation of hydroperoxides, aldehydes, and carboxylic acids. These products can further react to form high molecular weight polymers, leading to an increase in viscosity and the formation of sludge and deposits.

Caption: Key steps in the thermo-oxidative degradation of polyol esters.

Experimental Workflow for Synthesis and Performance Evaluation

This diagram outlines the logical flow from the synthesis of this compound ester lubricants to their comprehensive performance evaluation using standard testing protocols.

Caption: Workflow for lubricant synthesis and performance testing.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aviation Lubricant Poe Synthetic Oil Pentaerythritol Ester Synthetic Polyol Ester - Pentaerythritol Ester and Additive in Engine Oil [lubricant-additive.en.made-in-china.com]

- 4. research.chalmers.se [research.chalmers.se]

- 5. Pentaerythritol Ester Base Oil [basoils.com]

- 6. CN111218322A - Pentaerythritol ester lubricating oil base oil and preparation method thereof - Google Patents [patents.google.com]

- 7. sylzyhg.com [sylzyhg.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Science Behind Synthetic Lubricants: Benefits and Performance Metrics - Valvoline™ Global Europe - EN [valvolineglobal.com]

- 12. globalapptesting.com [globalapptesting.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Lubricant aspects of pentaerythritol ester-based epoxide from 10-undecylenic acid - American Chemical Society [acs.digitellinc.com]

- 16. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]

- 17. core.ac.uk [core.ac.uk]

- 18. EP0695797A2 - Technical pentaerythritol esters as lubricant base stock - Google Patents [patents.google.com]

Synthesis of Dendrimers and Hyperbranched Polymers from a Tripentaerythritol Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals